![molecular formula C18H19ClN2O4S B267649 2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267649.png)
2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide involves the inhibition of specific enzymes and proteins involved in cell proliferation, such as protein kinase B (AKT) and mammalian target of rapamycin (mTOR). By inhibiting these proteins, the compound prevents cancer cells from dividing and spreading.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has a low toxicity profile and does not cause significant physiological effects in vivo. However, further research is needed to fully understand the compound's long-term effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide in lab experiments is its high potency and specificity towards cancer cells. However, the compound's low solubility in water and its tendency to form aggregates can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide. One potential area of focus is the optimization of the compound's chemical structure to improve its solubility and reduce its tendency to aggregate. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields such as agriculture and environmental science.
Synthesemethoden
The synthesis of 2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide involves a multistep procedure that includes the reaction of 4-aminobenzenesulfonamide with tetrahydro-2-furanylmethylamine, followed by the reaction with 2-chlorobenzoyl chloride. The final product is obtained through purification and crystallization processes.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been extensively studied for its potential applications in cancer treatment. Research has shown that the compound inhibits the growth of cancer cells by targeting specific enzymes and proteins involved in cell proliferation. Additionally, it has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide |
---|---|
Molekularformel |
C18H19ClN2O4S |
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
2-chloro-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H19ClN2O4S/c19-17-6-2-1-5-16(17)18(22)21-13-7-9-15(10-8-13)26(23,24)20-12-14-4-3-11-25-14/h1-2,5-10,14,20H,3-4,11-12H2,(H,21,22) |
InChI-Schlüssel |
MUPLQUJSHQIZAW-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.